Cas no 154927-01-2 (1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde)

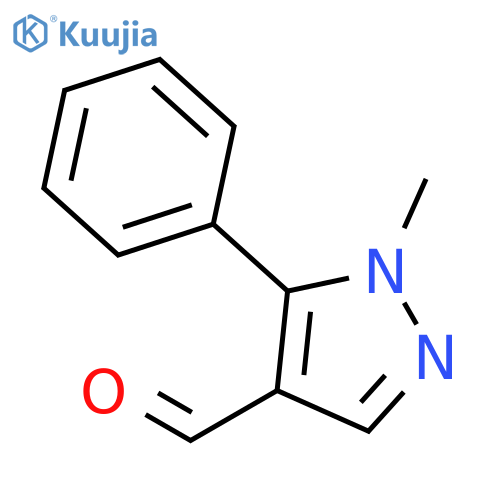

154927-01-2 structure

商品名:1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

- 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-phenyl-

- 1-methyl-5-phenylpyrazole-4-carbaldehyde

- 1-Methyl-5-phenyl-pyrazole-4-carbaldehyde

- 1-Methyl-5-phenyl-1H-pyrazole-4-carboxaldehyde

- EN300-155262

- MS-22188

- 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, AldrichCPR

- 1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl-

- 154927-01-2

- FT-0608074

- MFCD04115389

- A26136

- W-205773

- AKOS005169539

- DTXSID90383697

- CS-0309075

- SCHEMBL4836837

- Z808584864

- STL411794

-

- MDL: MFCD04115389

- インチ: InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3

- InChIKey: DLMVCAXLQMJYHP-UHFFFAOYSA-N

- ほほえんだ: CN1C(=C(C=N1)C=O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 186.07900

- どういたいしつりょう: 186.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 700℃

- ふってん: 356.4°Cat760mmHg

- フラッシュポイント: 169.4°C

- 屈折率: 1.593

- ようかいど: 極微溶性(0.19 g/l)(25ºC)、

- PSA: 34.89000

- LogP: 1.89960

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155262-5.0g |

1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

154927-01-2 | 95% | 5.0g |

$831.0 | 2023-07-09 | |

| Chemenu | CM188986-5g |

1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

154927-01-2 | 97% | 5g |

$726 | 2021-08-05 | |

| abcr | AB224516-250 mg |

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

154927-01-2 | 250MG |

€275.80 | 2022-03-25 | ||

| abcr | AB224516-5 g |

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

154927-01-2 | 5g |

€1,185.30 | 2022-03-25 | ||

| Enamine | EN300-155262-2.5g |

1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

154927-01-2 | 95% | 2.5g |

$516.0 | 2023-07-09 | |

| Enamine | EN300-155262-10.0g |

1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

154927-01-2 | 95% | 10.0g |

$1461.0 | 2023-07-09 | |

| Aaron | AR001O6H-250mg |

1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl- |

154927-01-2 | 95% | 250mg |

$248.00 | 2023-12-15 | |

| Aaron | AR001O6H-1g |

1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl- |

154927-01-2 | 95% | 1g |

$475.00 | 2023-12-15 | |

| A2B Chem LLC | AA76893-500mg |

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |

154927-01-2 | 95% | 500mg |

$304.00 | 2024-04-20 | |

| abcr | AB224516-250mg |

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde; . |

154927-01-2 | 250mg |

€301.00 | 2025-03-19 |

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

154927-01-2 (1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:154927-01-2)1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

清らかである:99%

はかる:10g

価格 ($):3267.0

atkchemica

(CAS:154927-01-2)1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ